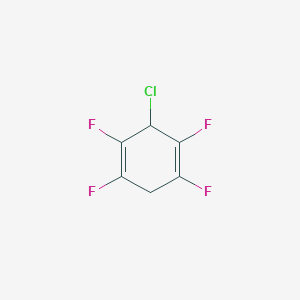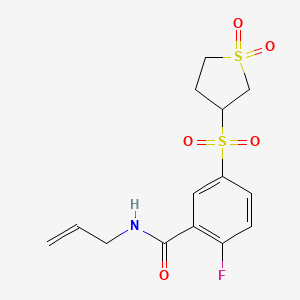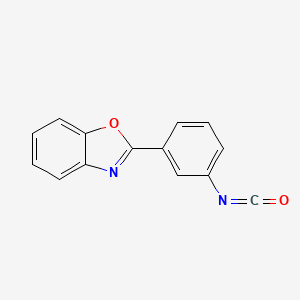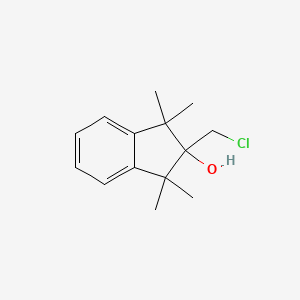
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- is a chemical compound with the molecular formula C13H11Cl2NO3S It is a derivative of benzenesulfonamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions, a hydroxyphenyl group at the N-position, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-dichlorobenzenesulfonyl chloride+2-hydroxyanilinetriethylamineBenzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions will yield corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, while the sulfonamide group interacts with other parts of the enzyme, leading to inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-(3-methoxyphenyl)-benzenesulfonamide
- 2,4-Dichloro-N-(5-chloro-2-hydroxyphenyl)-benzenesulfonamide
- 2,4-Dichloro-N-(4-methoxybenzyl)-benzenesulfonamide
Uniqueness
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group enhances its ability to form hydrogen bonds, making it a potent inhibitor in biological systems compared to its analogs.
This detailed article provides a comprehensive overview of Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
915372-81-5 |
|---|---|
Fórmula molecular |
C13H11Cl2NO3S |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-16(11-4-2-3-5-12(11)17)20(18,19)13-7-6-9(14)8-10(13)15/h2-8,17H,1H3 |
Clave InChI |
IROYPZQSVYJQBH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)

![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)

![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)



![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)
![Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate](/img/structure/B12624085.png)

